
3,4-di-O-acetyl-6-deoxy-d-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Rhamnal Diacetate: is a chemical compound with the molecular formula C10H14O5 3,4-Di-O-acetyl-6-deoxy-L-glucal . This compound is a derivative of rhamnose, a naturally occurring deoxy sugar. D-Rhamnal Diacetate is primarily used as an intermediate in the synthesis of various biologically active molecules, including antibiotics and other natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Rhamnal Diacetate can be synthesized from methyl α-D-glucopyranoside through a series of chemical reactions. The synthetic route typically involves five steps, including acetylation and deacetylation reactions. The process is efficient and cost-effective, requiring minimal column chromatography purification .
Industrial Production Methods: Industrial production of D-Rhamnal Diacetate often involves the use of commercially available tri-O-acetyl-D-glucal as a starting material. This approach, while effective, can be cost-prohibitive due to the high price of tri-O-acetyl-D-glucal .
Chemical Reactions Analysis
Types of Reactions: D-Rhamnal Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions include deoxy sugars, hemiacetals, and other derivatives used in further synthetic applications .
Scientific Research Applications
D-Rhamnal Diacetate is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate metabolism.
Medicine: Utilized in the development of antibiotics and other therapeutic agents.
Industry: Applied in the production of natural products and fine chemicals
Mechanism of Action
The mechanism of action of D-Rhamnal Diacetate involves its conversion into various biologically active molecules through glycosylation reactions. These reactions typically target specific molecular pathways, including those involved in bacterial cell wall synthesis and other metabolic processes. The compound acts as a donor of deoxy sugar moieties, facilitating the formation of glycosidic bonds .
Comparison with Similar Compounds
- L-Rhamnal Diacetate
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol
Uniqueness: D-Rhamnal Diacetate is unique due to its specific stereochemistry and its role as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
[(2R,3R,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10-/m1/s1 |
InChI Key |
NDEGMKQAZZBNBB-BDODKLCJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

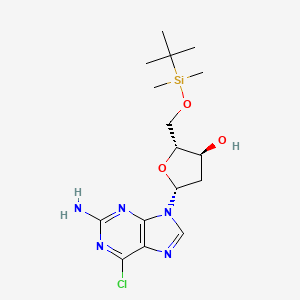
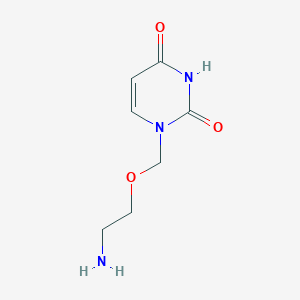
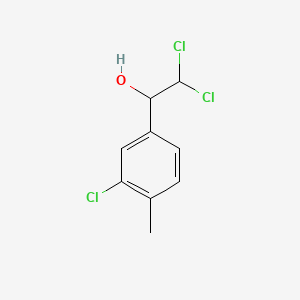
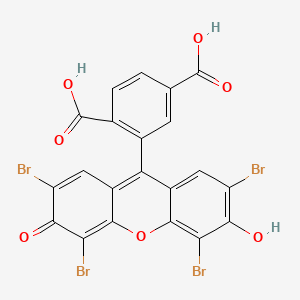
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)

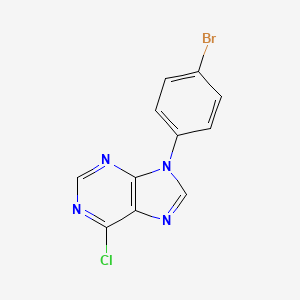

![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)


